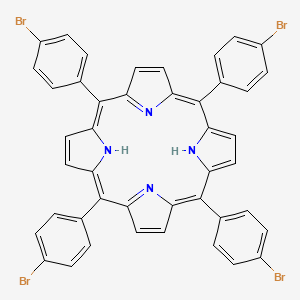

四(对溴苯基)卟啉

概览

描述

Tetra(p-bromophenyl)porphyrin is a synthetic porphyrin molecule that has been used in a variety of scientific research applications . It is a small, organic molecule with a structure similar to that of heme, the active component of hemoglobin, and is composed of four p-bromophenyl-substituted porphyrin rings.

Synthesis Analysis

The synthesis of Tetra(p-bromophenyl)porphyrin involves the reaction of 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) with N-bromosuccinimide in a mixture of chloroform with dimethylformamide . This reaction affords 2-bromo-5,10,15,20-tetra(4-bromophenyl)porphyrin .

Molecular Structure Analysis

The molecular formula of Tetra(p-bromophenyl)porphyrin is C44H26Br4N4 and it has a molecular weight of 930.320 . The structure is composed of four p-bromophenyl-substituted porphyrin rings.

Chemical Reactions Analysis

The bromination of Tetra(p-bromophenyl)porphyrin with N-bromosuccinimide in a mixture of chloroform with dimethylformamide leads to the formation of 2-bromo-5,10,15,20-tetra(4-bromophenyl)porphyrin . In similar conditions, the bromination of Zn(II) 5,10,15,20-tetra(4-bromophenyl)porphyrinate led to Zn(II) 2,3,12,13-tetrabromo-5,10,15,20-tetra(4-bromophenyl)porphyrinate .

Physical And Chemical Properties Analysis

Tetra(p-bromophenyl)porphyrin is a solid at 20 degrees Celsius . It is light-sensitive and air-sensitive, and should be stored under inert gas .

科研应用

表面相互作用和复合物形成已对四(4-溴苯基)卟啉在与表面(如Cu(111))的相互作用进行了研究。这种相互作用导致分子和表面的扭曲,形成涉及亚胺氮和表面铜原子的中间复合物 (Doyle et al., 2011)。

金属离子检测中的螯合剂作为螯合试剂,四(4-溴苯基)卟啉有助于在各种样品中富集、分离和检测铅、镉和汞等微量金属,展示了其在环境监测和分析化学中的潜力 (Hu et al., 2002)。

固相结构分析对Zn(II)-四(4-溴苯基)卟啉的晶体结构研究揭示了固相中的独特模式,突出了分子间相互作用和不同晶格排列的稳定性,有助于理解材料科学中的分子组织 (Dastidar et al., 1996)。

催化应用基于四(对溴苯基)卟啉的共价有机框架在苯基偶联等反应中表现出卓越的催化活性,拓展了卟啉基材料在有机合成和催化中的应用 (Hou et al., 2015)。

光物理性质和敏化卟啉的光物理性质,包括四(羟基苯基)卟啉,因其作为肿瘤光敏剂的潜力而备受关注,突显了它们在医学领域如光动力疗法中的应用 (Bonnett et al., 1988)。

电化学应用已探索四(氨基苯基)卟啉及相关化合物的电化学性质,特别是在氧还原反应中,表明其在能源转换和储存技术中的潜在应用 (Bettelheim et al., 1980)。

Safety And Hazards

未来方向

性质

IUPAC Name |

5,10,15,20-tetrakis(4-bromophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWXWWSYNQLVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26Br4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetra(p-bromophenyl)porphyrin | |

CAS RN |

29162-73-0 | |

| Record name | Tetra(p-bromophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029162730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Lithium(1+) ion 2-[2-(3-ethylpyrrolidin-1-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B1436398.png)

![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)

![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)

![2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B1436415.png)